3-(2-Nitrobenzylidenamino)-2-oxazolidinone
Overview
Description
Synthesis Analysis
The synthesis of 3-(2-Nitrobenzylidenamino)-2-oxazolidinone derivatives involves multiple steps, including nucleophilic substitution, reduction, and carbonyl insertion reactions. For instance, a series of novel oxazolidinone derivatives were synthesized involving the reaction of amino oxazolidinone scaffold with various reagents to yield compounds with potential antibacterial activity against a panel of Gram-positive bacteria (Patekar et al., 2022).
Molecular Structure Analysis
The molecular structure of 3-(2-Nitrobenzylidenamino)-2-oxazolidinone and its derivatives has been analyzed through various spectroscopic methods, including IR, MS, 1H, and 13C-NMR. These studies provide insights into the compound's chemical structure and its derivatives, facilitating the understanding of their reactivity and properties (Patekar et al., 2022).
Chemical Reactions and Properties
3-(2-Nitrobenzylidenamino)-2-oxazolidinone participates in various chemical reactions, including cycloaddition reactions, which are crucial for its functionalization and the synthesis of complex molecules. For example, the carbenoid-type [3 + 2] cycloaddition reactions of nitrile ylides with electron-deficient chiral oxazolidinones have been studied, revealing insights into the reaction mechanism and selectivity (Domingo et al., 2016).
Scientific Research Applications
Application in Antibiotic Residue Detection
Research has explored the use of 3-(2-Nitrobenzylidenamino)-2-oxazolidinone (NPAOZ) in the detection of antibiotic residues. For instance, a study demonstrated the production of polyclonal antibodies sensitive to NPAOZ, a metabolite of the nitrofuran antibiotic furazolidone, for use in residue analysis in various food matrices (Cooper, Caddell, Elliott, & Kennedy, 2004). Another research developed an ELISA for detecting NPAOZ in animal tissues, indicating its potential for monitoring veterinary drug residues (Diblíková, Cooper, Kennedy, & Fránek, 2005).
Use in Antibiotic Metabolite Characterization
NPAOZ is employed in the characterization of nitrofuran metabolites. A study detailed the preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites, including NPAOZ, for the quantification of trace levels of nitrofuran residues in foods (Delatour, Gremaud, Mottier, Richoz, Arce Vera, & Stadler, 2003).
Role in the Synthesis of Chemical Compounds
NPAOZ is also significant in the synthesis of chemical compounds. Research on the synthesis of novel oxazolidinones as potential antimicrobial agents highlights the role of oxazolidinone derivatives in medicinal chemistry (Devi, Asmat, Jain, Sharma, & Dwivedi, 2013).
properties
IUPAC Name |
3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYXOGZWSSNLON-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrobenzylidenamino)-2-oxazolidinone | |
CAS RN |
19687-73-1 | |
Record name | 2-Oxazolidone, 3-((o-nitrophenyl)methyleneamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019687731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.